molecular formula C13H14ClNO3S B272430 [(4-Chloronaphthyl)sulfonyl](3-hydroxypropyl)amine

[(4-Chloronaphthyl)sulfonyl](3-hydroxypropyl)amine

Cat. No.: B272430
M. Wt: 299.77 g/mol
InChI Key: OFOQFQOQJTWPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloronaphthyl)sulfonylamine is a chemical compound with the molecular formula C13H14ClNO3S and a molecular weight of 299.7732 . This compound is characterized by the presence of a 4-chloronaphthyl group, a sulfonyl group, and a 3-hydroxypropylamine group. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C13H14ClNO3S

Molecular Weight

299.77 g/mol

IUPAC Name

4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C13H14ClNO3S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)15-8-3-9-16/h1-2,4-7,15-16H,3,8-9H2

InChI Key

OFOQFQOQJTWPKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloronaphthyl)sulfonylamine typically involves the reaction of 4-chloronaphthalene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 3-hydroxypropylamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (4-Chloronaphthyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloronaphthyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

(4-Chloronaphthyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chloronaphthyl group may also interact with hydrophobic pockets in biomolecules, affecting their function.

Comparison with Similar Compounds

(4-Chloronaphthyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:

These compounds share similar structural features but differ in the length and functionalization of the hydroxyalkyl chain. (4-Chloronaphthyl)sulfonylamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

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